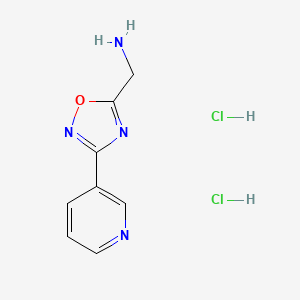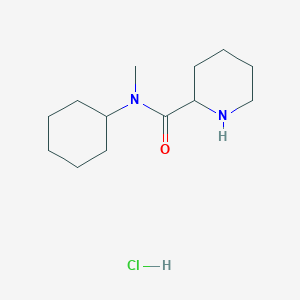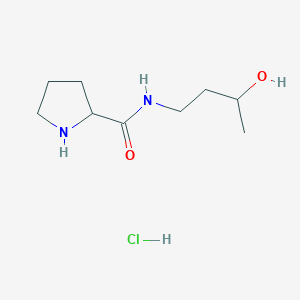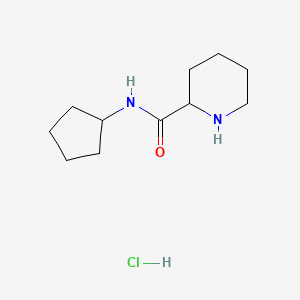
(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine dihydrochloride
Übersicht
Beschreibung
(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine dihydrochloride, also known as POM-dichloride, is a novel small molecule inhibitor of protein tyrosine phosphatase 1B (PTP1B) that has been studied for its potential therapeutic applications. PTP1B is a highly conserved enzyme involved in signal transduction pathways that regulate a wide range of cellular processes, including cell growth, metabolism, and differentiation. POM-dichloride is a promising compound for the development of new drugs to treat a variety of diseases, including diabetes, obesity, and cancer.
Wissenschaftliche Forschungsanwendungen
Catalytic Hydroxylation
A study by Sankaralingam and Palaniandavar (2014) explored the use of diiron(III) complexes of tridentate 3N ligands, including derivatives similar to (3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine dihydrochloride, as functional models for methane monooxygenases. These complexes were utilized for the catalytic hydroxylation of alkanes, showcasing their potential application in selective oxidation processes (Sankaralingam & Palaniandavar, 2014).
Synthesis and Characterization
Shimoga et al. (2018) conducted a study focusing on the synthesis of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, a compound structurally related to (3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine dihydrochloride. The synthesis involved a high-yielding condensation route and the compound was characterized using various spectroscopic techniques, shedding light on the structural aspects and potential applications of similar compounds (Shimoga, Shin, & Kim, 2018).
Antimicrobial and Antimycobacterial Activities
A study by R.V. Sidhaye et al. (2011) explored the antimicrobial and antimycobacterial activities of nicotinic acid hydrazide derivatives, including compounds related to (3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine dihydrochloride. The synthesized compounds demonstrated potential as antimycobacterial agents, highlighting their medicinal value (R.V. Sidhaye et al., 2011).
Photocytotoxicity and Cellular Imaging
Basu et al. (2014) investigated iron(III) complexes with ligands similar to (3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine dihydrochloride for their applications in cellular imaging and photocytotoxicity under red light. The complexes displayed remarkable photocytotoxicity and were rapidly absorbed in cells, suggesting their potential use in targeted cancer therapy (Basu et al., 2014).
Eigenschaften
IUPAC Name |
(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O.2ClH/c9-4-7-11-8(12-13-7)6-2-1-3-10-5-6;;/h1-3,5H,4,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCISCFABTKWQSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1424785.png)
![2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1424787.png)
![Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1424789.png)




